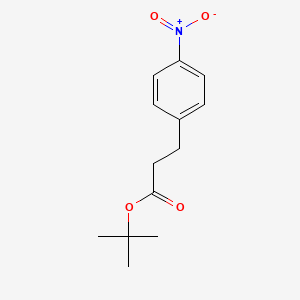

Tert-butyl 3-(4-nitrophenyl)propanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-5,7-8H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEYJDIVNUPPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265575 | |

| Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103790-47-2 | |

| Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103790-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-nitrobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of tert-Butyl 3-(4-nitrophenyl)propanoate: A Comprehensive Methodological Guide

Executive Summary & Strategic Rationale

tert-Butyl 3-(4-nitrophenyl)propanoate is a highly versatile building block in organic synthesis and drug development. The strategic installation of a tert-butyl ester provides robust, orthogonal protection against nucleophilic attack and basic hydrolysis[1]. This allows researchers to perform complex downstream transformations—such as the reduction of the nitro group to an aniline for subsequent peptide coupling or API functionalization—without premature cleavage of the ester moiety.

This guide provides a deep-dive into the synthesis of this compound, contrasting the modern gold-standard methodology (Steglich Esterification) with historical mixed-anhydride approaches. Every protocol is designed as a self-validating system, ensuring that researchers can track reaction progress through visual and chemical checkpoints.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of tert-butyl esters from their corresponding carboxylic acids is notoriously difficult via standard Fischer esterification due to the steric bulk of tert-butanol and its tendency to eliminate into isobutylene under strongly acidic conditions[2]. Therefore, alternative activation strategies are required.

The Modern Standard: Steglich Esterification

The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3]. DCC activates 3-(4-nitrophenyl)propanoic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate is prone to a detrimental 1,3-rearrangement, forming a thermodynamically stable, unreactive N-acylurea dead-end[3]. DMAP circumvents this by rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate (an "active ester"), which is subsequently trapped by tert-butanol[2].

Mechanistic pathway of the Steglich esterification highlighting DMAP's catalytic role.

The Historical Alternative: Sulfonyl Chloride-Mediated Activation

An older methodology for synthesizing tert-butyl 3-(4-nitrophenyl)propanoate utilizes p-toluenesulfonyl chloride (TsCl) in pyridine[4]. As documented in the synthesis of spirodienone precursors, the carboxylic acid is treated with TsCl and tert-butanol, generating a mixed carboxylic-sulfonic anhydride in situ[5]. While effective, this method requires extended heating (17 hours on a steam bath) and generates significant sulfurous waste, making the Steglich approach vastly superior for modern, atom-economical synthesis[4].

Self-Validating Experimental Protocols

The following protocol details the Steglich esterification, optimized for the steric demands of tert-butanol.

Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Step-by-Step Methodology

1. Reaction Setup & Activation

-

Action: To a flame-dried round-bottom flask, add 3-(4-nitrophenyl)propanoic acid (1.0 eq.) and anhydrous tert-butanol (2.0 eq.). Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Add DMAP (0.1 eq.) and cool the solution to 0 °C using an ice bath[1].

-

Causality: tert-Butanol is used in excess to drive the reaction forward against its inherent steric hindrance. Cooling to 0 °C mitigates the exothermic nature of the subsequent DCC coupling and kinetically suppresses the formation of the N-acylurea byproduct[2].

2. Coupling & Incubation

-

Action: Add DCC (1.1 eq.) portionwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours[1].

-

Validation Checkpoint: Within 15–30 minutes, the previously clear solution will become opaque as a voluminous white precipitate forms. This precipitate is dicyclohexylurea (DCU), and its appearance visually confirms that the O-acylisourea intermediate has successfully formed and is undergoing alcoholysis[3].

3. Quench & Filtration

-

Action: Filter the crude reaction mixture through a sintered glass funnel or a short pad of Celite. Wash the filter cake with a small volume of cold DCM.

-

Causality: DCU is highly insoluble in cold DCM. Removing the bulk of this byproduct early prevents severe emulsion formation during the subsequent aqueous phase separations.

4. Aqueous Workup

-

Action: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 × 50 mL), saturated aqueous NaHCO₃ (2 × 50 mL), and brine (1 × 50 mL).

-

Causality & Validation:

-

HCl Wash: DMAP is a basic amine. The acidic wash protonates DMAP, rendering it water-soluble and effectively stripping it from the organic phase[6].

-

NaHCO₃ Wash: Deprotonates any unreacted 3-(4-nitrophenyl)propanoic acid. Visible effervescence (CO₂ gas evolution) validates the neutralization of residual acidic species.

-

5. Isolation & Purification

-

Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of 5% to 15% Ethyl Acetate in Hexanes.

-

Validation Checkpoint: TLC analysis (visualized via UV at 254 nm) will show the desired tert-butyl ester as a distinct, high-Rf spot compared to the baseline-retained carboxylic acid starting material.

Analytical Characterization Data

Verification of tert-butyl 3-(4-nitrophenyl)propanoate relies on identifying the integration of the tert-butyl group and the distinct splitting pattern of the para-substituted aromatic ring. The expected quantitative data is summarized in the tables below.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 1.40 | Singlet (s) | 9H | -C(CH ₃)₃ (tert-butyl methyls) |

| 2.55 | Triplet (t) | 2H | -CH ₂-C=O (propanoate C2) |

| 3.05 | Triplet (t) | 2H | Ar-CH ₂- (propanoate C3) |

| 7.35 | Doublet (d) | 2H | Ar-H (ortho to alkyl group) |

| 8.15 | Doublet (d) | 2H | Ar-H (ortho to nitro group) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Shift (ppm) | Structural Assignment |

| 171.5 | C =O (Ester carbonyl) |

| 148.5 | Ar-C (C-NO₂) |

| 146.5 | Ar-C (C-alkyl) |

| 129.5 | Ar-C H (ortho to alkyl) |

| 123.8 | Ar-C H (ortho to nitro) |

| 80.5 | -C (CH₃)₃ (Quaternary tert-butyl carbon) |

| 35.5 | -C H₂-C=O (Aliphatic C2) |

| 30.5 | Ar-C H₂- (Aliphatic C3) |

| 28.1 | -C(C H₃)₃ (Methyl carbons) |

Table 3: Key IR Spectroscopy Absorptions (ATR)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 1725 | Ester C=O | Stretching (strong, sharp) |

| 1515 | Nitro -NO₂ | Asymmetric stretching |

| 1345 | Nitro -NO₂ | Symmetric stretching |

| 2980, 2930 | Aliphatic C-H | Stretching |

| 1150 | C-O-C | Stretching |

References

-

Spirodienones. Part 5. The Synthesis and Reactions of N-Sulphonyl-cyclohexadienimines Journal of the Chemical Society, Perkin Transactions 1 (1985). URL:[Link]

-

Simple Method for the Esterification of Carboxylic Acids Angewandte Chemie International Edition (1978). URL:[Link]

-

Steglich Esterification Mechanism and Applications Organic Chemistry Portal. URL:[Link]

-

Steglich Esterification Overview Wikipedia. URL:[Link]

-

Troubleshooting Steglich Esterification Workups Reddit (Chemistry Community). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Spirodienones. Part 5. The synthesis and reactions of N-sulphonylcyclohexadienimines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Spirodienones. Part 5. The synthesis and reactions of N-sulphonylcyclohexadienimines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to tert-Butyl 3-(4-nitrophenyl)propanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(4-nitrophenyl)propanoate, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information on its precursor, 3-(4-nitrophenyl)propanoic acid, established synthetic methodologies for tert-butyl esters, and the known reactivity of nitroaromatic compounds. This guide offers a detailed, plausible synthesis protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and as a synthetic intermediate. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

tert-Butyl 3-(4-nitrophenyl)propanoate is an organic compound featuring a tert-butyl ester protective group and a nitro-functionalized aromatic ring. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic system, making it a valuable synthon for a variety of chemical transformations.[1] The tert-butyl ester, on the other hand, is a sterically hindered protecting group for the carboxylic acid, offering robust stability under a wide range of reaction conditions while allowing for facile removal under mild acidic conditions.[2][3] This combination of functionalities suggests that tert-butyl 3-(4-nitrophenyl)propanoate can serve as a versatile intermediate in multi-step organic synthesis, particularly in the development of novel pharmaceutical agents. Nitroaromatic compounds have a long history in medicinal chemistry, with applications as antibacterial and antiprotozoal agents, and more recently, as hypoxia-activated prodrugs in cancer therapy.[4][5][6]

This guide will provide a detailed exploration of the synthesis, predicted chemical and physical properties, spectroscopic signature, and potential applications of tert-butyl 3-(4-nitrophenyl)propanoate.

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Source |

| Chemical Formula | C₁₃H₁₇NO₄ | - |

| Molecular Weight | 251.28 g/mol | - |

| Appearance | Predicted: Pale yellow solid or oil | - |

| Melting Point | Predicted: Lower than the precursor acid's mp of 167-170 °C | [7][8] |

| Boiling Point | Predicted: > 382.7 °C (decomposes) | [7] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | - |

| pKa | Not applicable (ester) | - |

The properties of the precursor, 3-(4-nitrophenyl)propanoic acid, are well-documented:

| Property | Value | Source |

| CAS Number | 16642-79-8 | [7] |

| Molecular Formula | C₉H₉NO₄ | [7] |

| Molecular Weight | 195.17 g/mol | [7][9] |

| Melting Point | 167-170 °C | [7][8] |

| Boiling Point | 382.7 °C at 760 mmHg | [7] |

Synthesis and Purification

The synthesis of tert-butyl 3-(4-nitrophenyl)propanoate can be achieved through the esterification of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid, with a source of a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification with tert-butanol is often slow and requires harsh conditions. More effective methods involve the activation of the carboxylic acid or the use of specific tert-butylating agents.

Proposed Synthetic Protocol: DCC/DMAP Mediated Esterification

A reliable and high-yielding method for the synthesis of tert-butyl esters from carboxylic acids involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

Reaction Scheme:

A proposed synthesis of tert-butyl 3-(4-nitrophenyl)propanoate.

Materials:

-

3-(4-nitrophenyl)propanoic acid (1.0 eq)

-

tert-Butanol (1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product. Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure tert-butyl 3-(4-nitrophenyl)propanoate.

Rationale for Experimental Choices:

-

DCC and DMAP: This combination is highly effective for esterifications, especially with sterically hindered alcohols like tert-butanol. DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acylation catalyst, further accelerating the reaction.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate and the DCC reagent. Therefore, the use of anhydrous solvent and a nitrogen atmosphere is crucial.

-

Purification: The dicyclohexylurea by-product is insoluble in DCM and can be easily removed by filtration. Column chromatography is a standard method for purifying the final product from any remaining starting materials or side products.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure of tert-butyl 3-(4-nitrophenyl)propanoate and comparison with analogous compounds.

¹H NMR Spectroscopy

-

δ 8.1-8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group. The strong electron-withdrawing effect of the nitro group deshields these protons, shifting them downfield.

-

δ 7.4-7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.

-

δ 3.0-3.1 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

δ 2.6-2.7 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

-

δ 1.4-1.5 ppm (s, 9H): Protons of the tert-butyl group. The singlet is characteristic of the nine equivalent protons.

¹³C NMR Spectroscopy

-

δ ~171 ppm: Carbonyl carbon of the ester.

-

δ ~147 ppm: Aromatic carbon attached to the nitro group.

-

δ ~146 ppm: Quaternary aromatic carbon.

-

δ ~130 ppm: Aromatic carbons meta to the nitro group.

-

δ ~124 ppm: Aromatic carbons ortho to the nitro group.

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~36 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COO-).

-

δ ~31 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

-

δ ~28 ppm: Carbon atoms of the methyl groups of the tert-butyl group (-C(CH₃)₃).

Infrared (IR) Spectroscopy

-

~2970 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1520 cm⁻¹ and ~1345 cm⁻¹: Strong asymmetric and symmetric N-O stretching of the nitro group, respectively.[10]

-

~1150 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 251 is expected to be observed. A prominent fragment ion at m/z = 195 would correspond to the loss of isobutylene (56 Da) via McLafferty rearrangement or direct cleavage. Other significant fragments would arise from the cleavage of the propanoate side chain and the nitro group.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 252 and the sodium adduct [M+Na]⁺ at m/z = 274 would be expected.

Chemical Reactivity and Stability

The reactivity of tert-butyl 3-(4-nitrophenyl)propanoate is governed by the interplay of its three main functional components: the nitroaromatic ring, the ester linkage, and the tert-butyl group.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.[1] This transformation is a cornerstone of many synthetic pathways, providing access to anilines which are precursors to a vast array of pharmaceuticals and other fine chemicals.

Reduction of the nitro group.

Stability and Deprotection of the tert-Butyl Ester

The tert-butyl ester is highly stable to a wide range of nucleophilic and basic conditions, making it an excellent protecting group in multi-step synthesis.[2] Its removal is typically achieved under acidic conditions, proceeding through a stable tert-butyl carbocation intermediate.[11]

Common Deprotection Methods:

-

Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane is a standard and efficient method for cleaving tert-butyl esters.

-

Aqueous Phosphoric Acid: A milder and more environmentally friendly alternative.[2]

-

Lewis Acids (e.g., ZnBr₂): Can offer chemoselectivity in the presence of other acid-labile groups.[3]

Acid-catalyzed deprotection of the tert-butyl ester.

Applications in Research and Drug Development

While specific applications of tert-butyl 3-(4-nitrophenyl)propanoate have not been reported, its structural motifs suggest several potential uses in the pharmaceutical and chemical industries.

-

Intermediate in Pharmaceutical Synthesis: The ability to selectively reduce the nitro group to an amine provides a handle for further functionalization, such as amide bond formation, sulfonylation, or participation in cross-coupling reactions. The tert-butyl ester protects the carboxylic acid during these transformations and can be deprotected in a later step to reveal the free acid, which is a common pharmacophore.

-

Prodrug Development: The nitroaromatic moiety is a key feature in hypoxia-activated prodrugs.[6] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to generate a cytotoxic species. tert-Butyl 3-(4-nitrophenyl)propanoate could serve as a scaffold for the development of such targeted cancer therapies.

-

Building Block for Novel Materials: The aromatic ring and the potential for conversion to an aniline derivative make this compound a candidate for incorporation into polymers or other materials with specific electronic or optical properties.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and mutagenic.[12][13] It is recommended to handle tert-butyl 3-(4-nitrophenyl)propanoate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds, such as 3-(4-nitrophenyl)propanoic acid.

Conclusion

tert-Butyl 3-(4-nitrophenyl)propanoate is a compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. Although detailed experimental data for this specific molecule is scarce, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthesis protocol offers a reliable route to this molecule, and the predicted spectroscopic data provides a valuable reference for its characterization. The dual reactivity of the nitro group and the stability of the tert-butyl ester make this compound an attractive building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

- BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.

-

BuyersGuideChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

- Ju, Y. H., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.

-

ChemSynthesis. (2025, May 20). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Porebski, P., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(9), 5646-5652.

- MDPI. (2021, April 1).

- BenchChem. (2025). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. WordPress.

- Talmage, S. S., et al. (1999). Nitroaromatic munition compounds: environmental effects and screening values.

- BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds. BenchChem.

- SciELO. (2023).

- Penning, T. M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 987.

- ResearchGate. (n.d.).

- Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(12), 1594–1604.

- MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- Brown Jr, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351.

- SlideShare. (n.d.).

- Chegg. (2022, November 13). Solved gure S8. 1H NMR spectrum of syn-tert-Butyl.

Sources

- 1. scielo.br [scielo.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Acids - Wordpress [reagents.acsgcipr.org]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"Tert-butyl 3-(4-nitrophenyl)propanoate" CAS number and molecular weight

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(4-nitrophenyl)propanoate, a nitro-containing aromatic compound with potential applications in organic synthesis and drug discovery. Due to its limited commercial availability, this guide focuses on the synthetic route from its precursor, 3-(4-nitrophenyl)propanoic acid. Detailed protocols for its synthesis via Steglich esterification, purification, and characterization are presented. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for the described protocols.

Introduction and Physicochemical Properties

Tert-butyl 3-(4-nitrophenyl)propanoate is a derivative of 3-phenylpropionic acid, featuring a nitro group at the para position of the phenyl ring and a tert-butyl ester functional group. The nitro group can serve as a precursor for an amino group or as an electron-withdrawing group in various chemical transformations. The tert-butyl ester is a common protecting group for carboxylic acids, known for its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.

While a dedicated CAS number for tert-butyl 3-(4-nitrophenyl)propanoate is not readily found in major chemical databases, its synthesis is straightforward from its carboxylic acid precursor, 3-(4-nitrophenyl)propanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound Name | tert-butyl 3-(4-nitrophenyl)propanoate | - |

| CAS Number | Not available | - |

| Molecular Formula | C₁₃H₁₇NO₄ | Calculated |

| Molecular Weight | 251.28 g/mol | Calculated |

| Precursor | 3-(4-Nitrophenyl)propanoic acid | - |

| Precursor CAS No. | 16642-79-8 | [1][2] |

| Precursor Mol. Wt. | 195.17 g/mol | [1][2] |

Synthesis of Tert-butyl 3-(4-nitrophenyl)propanoate

The synthesis of tert-butyl 3-(4-nitrophenyl)propanoate is most effectively achieved through the esterification of its precursor, 3-(4-nitrophenyl)propanoic acid. The Steglich esterification is a particularly suitable method due to its mild reaction conditions, which are ideal for the formation of sterically hindered esters like tert-butyl esters.[3][4] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5]

Synthetic Workflow

Caption: Workflow for the synthesis of tert-butyl 3-(4-nitrophenyl)propanoate.

Detailed Experimental Protocol

Materials:

-

3-(4-Nitrophenyl)propanoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-nitrophenyl)propanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add tert-butanol (1.5 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and finally N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.). The addition of DCC may cause a slight exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up:

-

Once the reaction is complete, filter off the dicyclohexylurea precipitate through a sintered glass funnel or a pad of celite, and wash the filter cake with a small amount of cold DCM or diethyl ether.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 3-(4-nitrophenyl)propanoate.

-

Characterization

The identity and purity of the synthesized tert-butyl 3-(4-nitrophenyl)propanoate should be confirmed by standard analytical techniques.

Characterization Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Tert-butyl 3-(4-nitrophenyl)propanoate in Modern Drug Discovery and Chemical Biology

A Technical Guide for Advanced Research Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-(4-nitrophenyl)propanoate, a versatile chemical entity with significant, yet underexplored, potential in contemporary chemical research and drug development. We will dissect the molecule's structural components—the reactive nitrophenyl core and the sterically-protective tert-butyl ester—to elucidate its utility as both a pivotal synthetic intermediate and a latent therapeutic agent. This document furnishes researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the compound's synthesis, key transformations, and innovative applications. Detailed, field-proven protocols are provided for its synthesis and subsequent chemical manipulations, with a particular focus on its role in generating novel amine derivatives and its prospective application in the design of hypoxia-activated prodrugs. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific rigor and reproducibility.

Introduction: Unveiling a Multifunctional Building Block

Tert-butyl 3-(4-nitrophenyl)propanoate is a compound strategically designed for chemical versatility. Its structure is characterized by two key functional moieties: a 4-nitrophenyl group and a tert-butyl ester. The aromatic nitro group serves as a precursor to a primary amine through well-established reduction methodologies, opening a gateway to a vast array of subsequent chemical derivatizations. Concurrently, the tert-butyl ester provides a robust, sterically-hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This dual functionality makes it an attractive starting material for the synthesis of complex molecules, particularly in the construction of compound libraries for drug screening and in the development of targeted therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of tert-butyl 3-(4-nitrophenyl)propanoate is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |

The synthesis of tert-butyl 3-(4-nitrophenyl)propanoate is a two-step process commencing from commercially available 4-nitrophenylacetic acid.

Synthesis of the Carboxylic Acid Precursor: 3-(4-nitrophenyl)propanoic acid

The initial step involves a straightforward chain extension of 4-nitrophenylacetic acid. While several methods can achieve this, a reliable approach is the Arndt-Eistert homologation or a malonic ester synthesis.

Esterification to Tert-butyl 3-(4-nitrophenyl)propanoate

The direct Fischer esterification of 3-(4-nitrophenyl)propanoic acid with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutene under harsh acidic conditions. A more reliable and milder method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Caption: Synthesis of the target compound via Steglich esterification.

Experimental Protocol: Steglich Esterification

-

To a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an argon atmosphere, add tert-butanol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 3-(4-nitrophenyl)propanoate.

Application as a Synthetic Intermediate: Access to Novel Amino-Aryl Scaffolds

A primary application of tert-butyl 3-(4-nitrophenyl)propanoate is its role as a precursor to tert-butyl 3-(4-aminophenyl)propanoate. The reduction of the aromatic nitro group is a robust and high-yielding transformation that can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Caption: Transformation to the key amino-aryl intermediate.

Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

-

In a flask suitable for hydrogenation, dissolve tert-butyl 3-(4-nitrophenyl)propanoate (1.0 eq) in ethanol or ethyl acetate (0.1 M).

-

Carefully add 10% palladium on carbon (Pd/C, 5-10 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(4-aminophenyl)propanoate, which is often pure enough for subsequent steps.

Metal-Mediated Reduction

An alternative to catalytic hydrogenation, particularly when other reducible functional groups are present that are not compatible with hydrogenation, is the use of metals in acidic or neutral conditions. Stannous chloride (SnCl₂) is a common choice.

Experimental Protocol: Reduction with Stannous Chloride

-

Dissolve tert-butyl 3-(4-nitrophenyl)propanoate (1.0 eq) in ethanol (0.2 M) in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

-

Purify by column chromatography if necessary.

Advanced Application: A Scaffold for Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. This unique tumor microenvironment can be exploited for targeted drug delivery through the use of hypoxia-activated prodrugs (HAPs). Nitroaromatic compounds are a well-established class of triggers for HAPs.[2][3] In the hypoxic environment, endogenous nitroreductase enzymes can reduce the nitro group to an electron-donating amine or hydroxylamine. This electronic switch can trigger a cascade to release a cytotoxic agent.

Tert-butyl 3-(4-nitrophenyl)propanoate can serve as a valuable building block for such prodrugs. The propanoate linker can be used to attach a cytotoxic drug, and the 4-nitrophenyl group can act as the hypoxia-sensitive trigger.

Caption: Mechanism of hypoxia-activated drug release.

Deprotection and Linkage to a Cytotoxic Agent

The tert-butyl ester can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to unmask the carboxylic acid. This acid can then be coupled to a hydroxyl or amino group of a parent drug molecule using standard peptide coupling reagents (e.g., HATU, HOBt).

Experimental Protocol: Deprotection of the Tert-butyl Ester

-

Dissolve tert-butyl 3-(4-aminophenyl)propanoate (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting 3-(4-aminophenyl)propanoic acid trifluoroacetate salt can often be used directly in the next step or can be purified further.

Conclusion

Tert-butyl 3-(4-nitrophenyl)propanoate is a chemical tool of considerable strategic value. Its straightforward synthesis and the orthogonal reactivity of its two primary functional groups provide a reliable platform for the generation of diverse molecular architectures. The facile reduction of the nitro group to an amine allows for its use as a versatile building block in medicinal chemistry and materials science. Furthermore, its inherent electronic properties position it as a promising candidate for the development of sophisticated hypoxia-activated prodrugs, a research area of intense interest in oncology. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this multifunctional compound in their scientific endeavors.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Hunter, F. W., Wotherspoon, A. T. L., & Wilson, W. R. (2018). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Journal of Clinical Investigation, 128(2), 487-497. [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

Sources

"Tert-butyl 3-(4-nitrophenyl)propanoate" literature review

An In-depth Technical Guide to Tert-butyl 3-(4-nitrophenyl)propanoate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(4-nitrophenyl)propanoate, a valuable synthetic intermediate in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust and detailed protocol for its synthesis via Steglich esterification, and explores its primary application as a precursor to versatile amino-phenyl building blocks. Authored for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices, provides protocols for downstream applications, and includes predicted characterization data to facilitate laboratory work.

Introduction and Strategic Importance

Tert-butyl 3-(4-nitrophenyl)propanoate is a bifunctional organic molecule strategically designed for multi-step organic synthesis. Its structure incorporates two key features that dictate its utility:

-

The Tert-butyl Ester: This sterically hindered ester group serves as an excellent protecting group for the carboxylic acid.[1][2] It exhibits high stability towards a wide range of nucleophilic and basic conditions, yet can be selectively cleaved under mild acidic conditions to unmask the carboxylic acid.[1] This differential stability is a cornerstone of modern protecting group strategy in complex molecule synthesis.

-

The 4-Nitrophenyl Group: The aromatic nitro group is a versatile functional handle. It is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring. More importantly, it can be cleanly and selectively reduced to a primary aniline (amino group).[3][4][5] This transformation is fundamental for introducing a key nucleophilic site, enabling the construction of amides, sulfonamides, and other functionalities prevalent in pharmacologically active molecules.

Consequently, this compound serves as a stable, readily prepared intermediate, allowing for the introduction of a protected propanoic acid side chain onto an aromatic ring, which can later be elaborated via the synthetically crucial aniline derivative.

Physicochemical and Computed Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(4-nitrophenyl)propanoate | - |

| Molecular Formula | C₁₃H₁₇NO₄ | Calculated |

| Molecular Weight | 251.28 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a pale yellow solid or oil | Inferred |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water. | Inferred from analogs[6] |

| XLogP3 | ~2.9-3.2 | Predicted |

| Topological Polar Surface Area | 69.9 Ų | Predicted |

Synthesis of Tert-butyl 3-(4-nitrophenyl)propanoate

The synthesis of the title compound is most effectively achieved by the esterification of its corresponding carboxylic acid with tert-butanol. Due to the steric hindrance of the tert-butyl alcohol, traditional acid-catalyzed Fischer esterification is inefficient and prone to promoting elimination of the alcohol to isobutene.[7] The Steglich esterification, which proceeds under mild, neutral conditions, is the method of choice.[7][8][9]

Synthetic Workflow

Caption: Steglich esterification workflow for synthesis.

Detailed Experimental Protocol

Materials:

-

tert-Butanol (1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(4-nitrophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane.

-

Add tert-butanol (1.5 eq) and DMAP (0.1 eq) to the solution and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Scientific Rationale and Insights

-

Senior Application Scientist's Note on Reagent Choice: The core of this reaction is the activation of the carboxylic acid. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is not reactive enough to be attacked efficiently by the sterically bulky tert-butanol. DMAP, a superior nucleophile, intercepts the O-acylisourea to form an even more reactive N-acylpyridinium species.[7] This "activated ester" is readily attacked by tert-butanol, driving the reaction to completion. Using a substoichiometric amount of DMAP (0.1 eq) is crucial as it acts catalytically.

-

Trustworthiness through Self-Validation: The formation of the insoluble dicyclohexylurea (DCU) byproduct is a visual confirmation that the coupling reaction is proceeding. The subsequent aqueous workup is designed to remove any unreacted starting acid (NaHCO₃ wash) and the catalytic DMAP (HCl wash). Final purification via chromatography ensures the removal of any residual reagents and byproducts, and the product's identity and purity should be confirmed by the spectroscopic methods detailed in Section 5.

Application in Drug Development: A Gateway to Amino-Phenyl Scaffolds

The primary utility of tert-butyl 3-(4-nitrophenyl)propanoate is its role as a masked precursor. The nitro group can be selectively reduced to an amine, yielding tert-butyl 3-(4-aminophenyl)propanoate, a highly valuable building block for creating libraries of compounds in drug discovery.

Reduction of the Nitro Group

Caption: Transformation to the key amino-phenyl intermediate.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

-

tert-butyl 3-(4-nitrophenyl)propanoate (1.0 eq)

-

Palladium on Carbon (Pd/C), 10% w/w (5-10 mol %)

-

Methanol or Ethyl Acetate

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

-

Dissolve tert-butyl 3-(4-nitrophenyl)propanoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add Pd/C (5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this cycle 2-3 times to ensure an inert atmosphere.

-

Stir the reaction vigorously under a positive pressure of hydrogen (1 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely in the air. Quench with water.

-

Rinse the filter pad with methanol and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(4-aminophenyl)propanoate, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

-

Senior Application Scientist's Note on Selectivity: Catalytic hydrogenation is a highly effective and clean method for nitro group reduction.[3][13] It is chemoselective, meaning it will reduce the nitro group without affecting the ester functionality or the aromatic ring under these mild conditions.[4] This selectivity is critical for the success of the synthetic strategy.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the synthesized compound is critical. The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.

| Data Type | Predicted Chemical Shift / Frequency | Assignment and Rationale |

| ¹H NMR | δ 8.19 (d, J ≈ 8.7 Hz, 2H) | Aromatic protons ortho to the electron-withdrawing NO₂ group (deshielded). |

| δ 7.45 (d, J ≈ 8.7 Hz, 2H) | Aromatic protons meta to the NO₂ group. | |

| δ 3.05 (t, J ≈ 7.5 Hz, 2H) | Methylene protons (-CH₂-) adjacent to the aromatic ring. | |

| δ 2.58 (t, J ≈ 7.5 Hz, 2H) | Methylene protons (-CH₂-) adjacent to the carbonyl group. | |

| δ 1.42 (s, 9H) | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. | |

| ¹³C NMR | δ ~172.0 | Carbonyl carbon of the ester. |

| δ ~148.1 | Aromatic carbon bearing the NO₂ group. | |

| δ ~146.5 | Aromatic carbon bearing the propanoate side chain. | |

| δ ~129.8 | Aromatic carbons ortho to the NO₂ group. | |

| δ ~123.7 | Aromatic carbons meta to the NO₂ group. | |

| δ ~80.8 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃). | |

| δ ~35.5 | Methylene carbon (-CH₂-) adjacent to the aromatic ring. | |

| δ ~30.2 | Methylene carbon (-CH₂-) adjacent to the carbonyl group. | |

| δ ~28.1 | Methyl carbons of the tert-butyl group. | |

| IR (cm⁻¹) | ~2980-2930 | C-H stretching (aliphatic). |

| ~1730 | C=O stretching (ester). | |

| ~1520 & ~1345 | Asymmetric and symmetric N-O stretching of the nitro group. | |

| ~1150 | C-O stretching (ester). |

Safety and Handling

Standard laboratory safety protocols should be followed. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a known sensitizer. Avoid inhalation and skin contact. Pd/C is flammable and pyrophoric, especially when dry and exposed to air; handle with care.

References

- Scriven, E. F. V., & Murugan, R. (2008). Reduction of Nitro Compounds. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 293-332). Elsevier.

-

Steglich Esterification. Fiveable. (2025, August 15). [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

- Ragaini, F., & Cenini, S. (2002). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 102(8), 3055-3094.

-

NPTEL. Synthesis of Esters. [Link]

- Google Patents. (n.d.). Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid.

-

Organic Chemistry Portal. Steglich Esterification. [Link]

- Kandasamy, J., et al. (2017). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry, 15(40), 8597-8606.

- Namba, K., et al. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35(02), 235-239.

- North, M., & O'Rourke, C. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5866-5875.

-

Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

- Melman, A., et al. (2013). Selective esterifications of alcohols and phenols through carbodiimide couplings. Tetrahedron, 69(36), 7658-7667.

-

Chemchart. 3-(4-nitrophenyl)propanoic acid (16642-79-8). [Link]

-

ChemSynthesis. 3-(4-nitrophenyl)propanoic acid. [Link]

-

PubChem. Tert-butyl 3-(4-cyano-2-nitrophenoxy)propanoate. [Link]

-

Namba, K., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme. [Link]

-

Stenutz. 3-(4-nitrophenyl)propanoic acid. [Link]

-

PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

- Angulo, J., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 73(6-7), 313-324.

-

PubChem. Tert-butyl 3-(4-tert-butylphenyl)propanoate. [Link]

-

ChemAxon. NMR Predictor - Documentation. [Link]

- Perera, D., & Kulasiri, D. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.

-

Chegg. Solved gure S8. 1H NMR spectrum of syn-tert-Butyl.... [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

EPA. 3-(4-Nitrophenyl)propiolic acid Properties. [Link]

-

ResearchGate. Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]

Sources

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. thieme-connect.com [thieme-connect.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. fiveable.me [fiveable.me]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. 3-(4-nitrophenyl)propanoic acid (16642-79-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

"Tert-butyl 3-(4-nitrophenyl)propanoate" safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 3-(4-nitrophenyl)propanoate

This guide provides a comprehensive overview of the essential safety and handling precautions for tert-butyl 3-(4-nitrophenyl)propanoate, a compound utilized in various research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established safety protocols for nitro-aromatic compounds and tert-butyl esters, offering a robust framework for its responsible use in a laboratory setting. The information herein is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Understanding the Hazard Profile

Tert-butyl 3-(4-nitrophenyl)propanoate incorporates two key functional groups that dictate its hazard profile: a nitro-aromatic ring and a tert-butyl ester. The nitro group, particularly on an aromatic ring, is an energetic functional group that can confer explosive properties, especially in polynitrated compounds.[1][2] While mononitrated aromatics are not typically considered primary explosives, they are often sensitive to heat, shock, and friction and can be thermally unstable.[1] Furthermore, many nitro compounds are toxic and can be absorbed through the skin.[1] The tert-butyl ester group is less hazardous but can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of tert-butanol and 3-(4-nitrophenyl)propanoic acid, each with its own toxicological profile.

A critical aspect of ensuring safety is to assume that any new or uncharacterized compound may possess unknown hazards. Therefore, tert-butyl 3-(4-nitrophenyl)propanoate should be handled with the utmost care, treating it as a potentially toxic and reactive substance.

The Hierarchy of Controls: A Multi-Layered Approach to Safety

Effective risk management in the laboratory follows a "hierarchy of controls" to minimize potential exposure. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for managing risks associated with tert-butyl 3-(4-nitrophenyl)propanoate.

Engineering Controls: The First Line of Defense

All manipulations of tert-butyl 3-(4-nitrophenyl)propanoate should be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1] For reactions that involve heating or have the potential for energetic decomposition, the use of a blast shield in front of the fume hood sash is mandatory.[1][3] All equipment used should be properly grounded to prevent the buildup of electrostatic charge, which can be an ignition source.[2]

Administrative Controls: Standard Operating Procedures and Training

A written Standard Operating Procedure (SOP) specific to the handling of tert-butyl 3-(4-nitrophenyl)propanoate must be developed and approved by the institution's Environmental Health and Safety (EHS) department. All personnel must be thoroughly trained on this SOP before commencing any work. Key elements of the SOP should include:

-

Clear identification of hazards: Based on the nitro-aromatic and ester functionalities.

-

Designated work area: All work with this compound should be restricted to a specific, clearly marked area within the laboratory.

-

Labeling: All containers must be clearly labeled with the full chemical name, structure, and appropriate hazard warnings.

-

Waste disposal procedures: Outlined in detail to prevent accidental mixing with incompatible waste streams.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is crucial when handling tert-butyl 3-(4-nitrophenyl)propanoate. The following table summarizes the minimum required PPE.

| Body Part | Required PPE | Rationale |

| Eyes | ANSI Z87.1 compliant safety goggles | Protects against splashes and airborne particles.[1] A face shield should be worn in addition to goggles when there is a significant splash or explosion risk.[4] |

| Hands | Chemically resistant gloves (e.g., neoprene, butyl rubber) | Protects against skin absorption.[1] Double gloving is recommended. Disposable nitrile gloves may not offer sufficient protection.[1][3] |

| Body | Flame-resistant lab coat | Provides protection against splashes and potential fire hazards.[1][3] |

Step-by-Step Handling Procedures

The following protocols are designed to minimize risk during common laboratory manipulations of tert-butyl 3-(4-nitrophenyl)propanoate.

Weighing and Transferring

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a tared weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the solid tert-butyl 3-(4-nitrophenyl)propanoate from the stock container into the weigh boat using a clean spatula. Avoid creating dust.

-

Transfer: Gently transfer the weighed solid into the reaction vessel.

-

Cleaning: Decontaminate the spatula and any other surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.[1] Dispose of all contaminated materials as hazardous waste.

Dissolution and Reaction Setup

Caption: Workflow for the safe dissolution and reaction setup of tert-butyl 3-(4-nitrophenyl)propanoate.

Storage and Incompatibility

Proper storage is critical to prevent degradation and accidents. Tert-butyl 3-(4-nitrophenyl)propanoate should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1] It should be stored in a tightly sealed, properly labeled container within a designated flammable liquids storage cabinet.[1][3]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][3] Contact with these substances can lead to vigorous or explosive reactions.

Emergency Procedures

In the event of an emergency, prompt and correct action is essential.

Spill Response

-

Alert: Immediately notify all personnel in the vicinity and evacuate the area if necessary.

-

Isolate: If flammable, eliminate all sources of ignition.

-

Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.[1]

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.[1]

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing tert-butyl 3-(4-nitrophenyl)propanoate, including contaminated absorbent materials, disposable PPE, and reaction byproducts, must be collected in a designated, labeled hazardous waste container.[1] Never dispose of this compound down the drain or in the regular trash.[1] Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Conclusion

The safe handling of tert-butyl 3-(4-nitrophenyl)propanoate requires a thorough understanding of the potential hazards associated with its nitro-aromatic and ester functionalities. By implementing a multi-layered approach to safety that includes robust engineering controls, comprehensive administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Adherence to the detailed protocols for handling, storage, and emergency response outlined in this guide is paramount for the responsible use of this compound in scientific research.

References

- Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.

- NitroCompounds-Various.docx - research: UGA.

- Working with Chemicals - Prudent Practices in the Labor

- Nitromethane - UNC Charlotte.

Sources

An In-depth Technical Guide to the Formation of Tert-butyl 3-(4-nitrophenyl)propanoate

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-(4-nitrophenyl)propanoate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis of synthetic strategies.

Introduction and Strategic Considerations

Tert-butyl esters are widely employed as protecting groups for carboxylic acids in multi-step organic synthesis due to their steric bulk, which confers stability against a wide range of nucleophilic and basic conditions. The tert-butyl group can be selectively removed under mild acidic conditions, making it an orthogonal protecting group to many other functionalities.

The synthesis of tert-butyl esters, however, presents a unique challenge. The direct acid-catalyzed Fischer esterification of a carboxylic acid with tert-butanol is often inefficient. This is primarily because the tertiary carbocation intermediate formed from the protonation of tert-butanol is highly prone to elimination, leading to the formation of isobutylene gas.

For the synthesis of tert-butyl 3-(4-nitrophenyl)propanoate, the presence of the electron-withdrawing nitro group on the aromatic ring does not significantly alter the fundamental challenges associated with tert-butyl ester formation. Therefore, a robust and mild esterification method is required. The Steglich esterification has emerged as the premier choice for this transformation, offering high yields under neutral conditions at room temperature.[1][2]

The Superiority of the Steglich Esterification: A Mechanistic Deep Dive

The Steglich esterification, developed by Wolfgang Steglich and Gerhard Höfle, is a powerful method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1][2][3] This method is particularly advantageous for the synthesis of tert-butyl esters due to its mild reaction conditions, which circumvent the issues associated with acid-catalyzed methods.[4]

The mechanism of the Steglich esterification for the formation of tert-butyl 3-(4-nitrophenyl)propanoate is a well-elucidated, multi-step process:

-

Activation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, 3-(4-nitrophenyl)propanoic acid. This is followed by the nucleophilic attack of the resulting carboxylate onto the central carbon atom of the protonated DCC. This forms a highly reactive O-acylisourea intermediate.

-

The Crucial Role of DMAP: While the O-acylisourea is an activated form of the carboxylic acid, its reaction with the sterically hindered tert-butanol is slow. More importantly, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the alcohol and can complicate purification.[2] This is where DMAP plays a critical role. As a superior nucleophile compared to tert-butanol, DMAP rapidly attacks the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is highly electrophilic and sterically accessible.

-

Nucleophilic Attack and Ester Formation: The tert-butanol then readily attacks the activated acyl group of the N-acylpyridinium salt.

-

Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired product, tert-butyl 3-(4-nitrophenyl)propanoate, and regenerates the DMAP catalyst. The other major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[5]

The stability of the aromatic nitro group under these mild, neutral conditions is a key advantage. The reaction conditions are not harsh enough to induce any unwanted side reactions involving the nitro functionality.

Visualizing the Mechanism: A DOT Language Representation

Caption: The catalytic cycle of the Steglich esterification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product can be monitored and confirmed at each stage.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Purity |

| 3-(4-Nitrophenyl)propanoic acid | 195.17 | 10.0 | 1.95 g | >98% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11.0 | 2.27 g | >99% |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.0 | 122 mg | >99% |

| tert-Butanol | 74.12 | 15.0 | 1.11 g (1.41 mL) | Anhydrous |

| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(4-nitrophenyl)propanoic acid (1.95 g, 10.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir the mixture until all solids are dissolved.

-

Addition of Alcohol: Add anhydrous tert-butanol (1.41 mL, 15.0 mmol) to the solution.

-

Initiation of Reaction: Cool the flask in an ice bath to 0 °C. In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 5 mL). Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The formation of the less polar ester product should be observed.

-

Work-up and Purification:

-

Upon completion of the reaction, a white precipitate of N,N'-dicyclohexylurea (DCU) will be observed. Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of DCU.

-

Filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove any remaining DMAP and unreacted DCC, followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford tert-butyl 3-(4-nitrophenyl)propanoate as a solid.

Visualizing the Workflow

Caption: A streamlined workflow for the synthesis and purification.

Characterization of Tert-butyl 3-(4-nitrophenyl)propanoate

Accurate characterization of the final product is essential for confirming its identity and purity. The following data are representative of what would be expected for tert-butyl 3-(4-nitrophenyl)propanoate.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ 8.15 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 3.05 (t, 2H, -CH₂-Ar), 2.60 (t, 2H, -CH₂-COO-), 1.45 (s, 9H, -C(CH₃)₃) ppm. |

| ¹³C NMR (CDCl₃) | δ 171.5 (C=O), 148.0 (Ar-C-NO₂), 146.5 (Ar-C), 129.5 (Ar-CH), 124.0 (Ar-CH), 81.0 (-C(CH₃)₃), 35.5 (-CH₂-Ar), 30.0 (-CH₂-COO-), 28.0 (-C(CH₃)₃) ppm. |

| IR (KBr) | ~2980 cm⁻¹ (C-H stretch, alkyl), ~1730 cm⁻¹ (C=O stretch, ester), ~1520 and ~1345 cm⁻¹ (N-O stretch, nitro), ~1150 cm⁻¹ (C-O stretch, ester). |

| Mass Spec. (ESI+) | m/z: 252.1 [M+H]⁺, 274.1 [M+Na]⁺. |

Alternative Synthetic Routes: A Comparative Analysis

While the Steglich esterification is the method of choice, it is instructive to consider alternative approaches and understand their limitations for this specific transformation.

-

Fischer Esterification with Isobutylene: This method involves the acid-catalyzed addition of the carboxylic acid to isobutylene gas. While it can be effective, it often requires specialized high-pressure equipment, making it less practical for a standard laboratory setting.[6]

-

Transesterification with Tert-butyl Acetate: Carboxylic acids can be converted to their tert-butyl esters via transesterification with tert-butyl acetate, typically catalyzed by a strong acid like perchloric acid. However, the use of strong, potentially hazardous acids and the need to drive the equilibrium can be disadvantageous.[6][7][8][9][10]

The mild conditions, high yields, and operational simplicity of the Steglich esterification make it the most reliable and efficient method for the preparation of tert-butyl 3-(4-nitrophenyl)propanoate.

Conclusion

The synthesis of tert-butyl 3-(4-nitrophenyl)propanoate is most effectively achieved via the Steglich esterification. This in-depth guide has elucidated the mechanistic intricacies of this reaction, provided a robust and validated experimental protocol, and offered a comparative analysis of alternative synthetic strategies. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Pratt, D. A., Mills, J. H., & DiLabio, G. A. (2014). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. The Journal of Organic Chemistry, 79(23), 11497-11503. [Link]

-

Butkus, L., & Weinreb, C. (n.d.). Synthesis of Polyester Amide Starting Materials [PowerPoint Presentation]. Saint Anselm College. [Link]

-